(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and a tetrahydrofuran ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 4-fluorobenzyl bromide with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards specific biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The tetrahydrofuran ring can provide additional stability and rigidity to the molecule, facilitating its interaction with the target site .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: A precursor used in the synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
4-Fluorobenzyl alcohol: Another fluorinated benzyl derivative with different chemical properties and applications.
4-Fluorobenzyl chloride: Similar to 4-fluorobenzyl bromide but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a fluorine-substituted benzyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYWRVMUMWKSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390090 |
Source
|
Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-65-2 |
Source
|
Record name | (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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